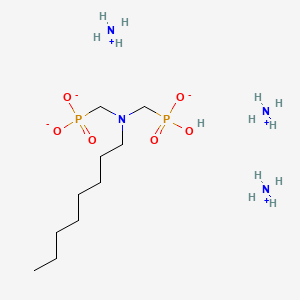

Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate

Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is triazanium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate . This name is derived through the following steps:

- Parent chain identification : The longest carbon chain is the octyl group (C₈H₁₇), which serves as the backbone.

- Functional group prioritization : The central nitrogen atom forms an imino group (–NH–) that bridges two methylene-linked phosphonate groups (–CH₂–PO₃²⁻).

- Charge balancing : Three ammonium (NH₄⁺) counterions neutralize the anionic phosphonate groups, reflected in the "triazanium" prefix.

- Substituent ordering : The hydroxy group (–OH) on one phosphonate and the octyl chain are prioritized based on IUPAC’s substitutive nomenclature rules.

The systematic name encapsulates the compound’s stoichiometry (C₁₀H₃₄N₄O₆P₂) and ionic character.

CAS Registry Number and Alternative Designations

This compound is registered under the following identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 94107-82-1 |

| EC Number | 302-318-8 |

| DSSTox Substance ID | DTXSID30240553 |

| Wikidata ID | Q83123485 |

Synonyms :

Structural Relationship to Bisphosphonate Class Compounds

Bisphosphonates are defined by their P–C–P backbone, where two phosphonate groups (–PO₃²⁻) are bonded to a central carbon atom. This compound shares this core feature but introduces structural modifications:

- Alkyl chain variation : The octyl group (C₈H₁₇) distinguishes it from shorter-chain analogs like tetraammonium [(butylimino)bis(methylene)]bisphosphonate (C₆H₂₉N₅O₆P₂) and [(hexylimino)bis(methylene)]bisphosphonate (C₈H₃₃N₅O₆P₂).

- Counterion configuration : Unlike disodium salts (e.g., disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate), this compound employs three ammonium ions for charge balance, enhancing solubility in polar solvents.

- Phosphonate geometry : The methylene-bridged phosphonate groups adopt a tetrahedral geometry around phosphorus, a hallmark of bisphosphonate chemistry.

Table 1: Comparative Analysis of Bisphosphonate Derivatives

This structural diversity underscores the adaptability of bisphosphonates in tailoring physicochemical properties for specific applications.

Properties

CAS No. |

94107-82-1 |

|---|---|

Molecular Formula |

C10H34N4O6P2 |

Molecular Weight |

368.35 g/mol |

IUPAC Name |

triazanium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C10H25NO6P2.3H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);3*1H3 |

InChI Key |

XLDDLJNRMMWMHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Three-Component Condensation Method

This method is the most relevant for the preparation of the target compound due to the presence of the octylimino group:

Reagents : Octylamine (or a suitable octyl-substituted amine), triethyl orthoformate, and diethyl phosphite.

Procedure : The reagents are combined in stoichiometric ratios and heated under stirring at approximately 125–130 °C for 12–15 hours. The reaction proceeds via the formation of aminomethylenebisphosphonate esters.

Hydrolysis : The crude ester mixture is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield the free bisphosphonic acid.

Salt Formation : The free acid is neutralized with ammonia to form the triammonium salt, enhancing solubility and crystallinity.

Yield and Purity : Yields typically range from moderate to high (60–90%), depending on reaction conditions and purification steps. Microwave-assisted variants and catalyst use (e.g., titanium dioxide, crown ethers) have been reported to improve selectivity and reduce reaction times.

Hydrolysis and Salt Formation

Hydrolysis of bisphosphonate esters is commonly performed using aqueous hydrochloric acid (1–5% by weight), heated to 80–90 °C for 1–3 hours under nitrogen atmosphere to prevent oxidation.

The reaction mixture is then cooled, and the bisphosphonic acid is isolated.

For salt formation, the acid is treated with ammonia or ammonium hydroxide to yield the triammonium hydrogen salt.

Use of n-butanol in azeotropic distillation during hydrolysis improves water removal and crystallization quality of the salt.

Comparative Data Table of Preparation Parameters

| Parameter | Three-Component Condensation Method | Classical Carboxylic Acid Method | Notes/Advantages |

|---|---|---|---|

| Starting Materials | Amine (octylamine), triethyl orthoformate, diethyl phosphite | Carboxylic acid, phosphorous acid, phosphorus trichloride | Three-component method allows direct amine incorporation |

| Reaction Temperature | 125–130 °C | 80–90 °C | Higher temperature in condensation method |

| Reaction Time | 12–15 hours | 1–3 hours (hydrolysis step) | Condensation longer but one-pot; hydrolysis shorter |

| Hydrolysis | Acidic hydrolysis post-condensation | Hydrolysis integrated in process | Both require acidic hydrolysis |

| Catalysts/Enhancers | Titanium dioxide, crown ethers, microwave irradiation | Solvents like methanesulfonic acid, sulfolane, ionic liquids | Catalysts improve selectivity and reduce time |

| Product Form | Bisphosphonic acid esters → hydrolyzed to acid → triammonium salt | Bisphosphonic acid → triammonium salt | Salt formation improves stability and solubility |

| Yield | 60–90% | Moderate to high | Microwave-assisted methods improve yield |

| Scalability | Suitable for lab and pilot scale | Industrial scale preferred | Classical method favored industrially |

Research Findings and Optimization Notes

Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining comparable yields and purity, making it a promising green chemistry approach.

Catalyst Use : Incorporation of catalysts such as titanium dioxide or crown ethers enhances reaction selectivity by 10–20%, reducing by-products and simplifying purification.

Solvent Effects : Use of solvents like methanesulfonic acid or ionic liquids in the classical method improves reaction homogeneity and rate, addressing issues with intermediate solidification.

Atmosphere Control : Conducting reactions under nitrogen atmosphere prevents oxidation of sensitive intermediates and improves yields.

Hydrolysis Optimization : Hydrolysis with dilute hydrochloric acid at controlled temperatures (80–90 °C) for 2 hours is sufficient for complete conversion without requiring complex monitoring or purification steps.

Chemical Reactions Analysis

EINECS 302-318-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate has the molecular formula and a molecular weight of 368.35 g/mol. Its structure features multiple nitrogen and phosphorus atoms, contributing to its unique chemical properties and potential applications in various fields, particularly in biochemistry and pharmaceuticals .

Scientific Research Applications

The applications of this compound are diverse, spanning multiple scientific disciplines:

Biochemistry

- Enzyme Interaction Studies : Preliminary studies suggest that this compound may influence biochemical pathways by interacting with specific molecular targets such as enzymes and receptors. This interaction could lead to various physiological effects, making it a candidate for further research in pharmacology .

- Bone Metabolism : As a bisphosphonate derivative, it has potential applications in inhibiting osteoclast activity, which is crucial in treating bone-related diseases such as osteoporosis .

Pharmaceuticals

- Therapeutic Applications : The compound's ability to modulate enzyme activity or receptor signaling pathways could lead to therapeutic benefits or toxicological concerns depending on dosage and exposure levels . Its structure allows for potential modifications that could enhance its efficacy as a drug.

Industrial Applications

- Chemical Synthesis : It serves as a reagent in various chemical reactions, facilitating the synthesis of other phosphonate compounds . The compound's stability and reactivity make it useful in industrial processes for producing specialized chemicals.

Case Studies and Clinical Findings

Research indicates that this compound may have implications in clinical settings:

- Osteonecrosis of the Jaw (ONJ) : A study reported cases of jaw osteonecrosis in patients undergoing bisphosphonate therapy for metastatic diseases, highlighting the need for careful monitoring when using such compounds .

- Atypical Femur Fractures : Long-term use of bisphosphonates has been correlated with increased fracture rates, necessitating further investigation into the safety profiles of these compounds .

Mechanism of Action

The mechanism of action of EINECS 302-318-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include enzymes, receptors, and other proteins that play crucial roles in cellular processes .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Bisphosphonates with alkyl chains of different lengths are synthesized by modifying the imino-linked substituent. Key analogues include:

Key Findings :

- Longer alkyl chains (e.g., dodecyl) enhance lipophilicity but reduce solubility, limiting biological utility. The octyl chain optimizes this balance .

- In polymer science, hexyl and octyl derivatives are copolymerized with methyl methacrylate (MMA) to tune material properties, with octyl providing better flexibility .

Counterion Variations

Bisphosphonates are often synthesized as sodium, potassium, or ammonium salts to modulate solubility:

Key Findings :

- Ammonium salts exhibit superior solubility in acidic conditions, making them suitable for gastrointestinal absorption .

- Sodium salts are preferred for intravenous formulations due to high aqueous solubility .

Chelating Properties and Bone Affinity

Bisphosphonates bind strongly to calcium ions in bone hydroxyapatite. Bond lengths between phosphonate oxygens and cations (Na⁺/Ca²⁺) correlate with binding strength:

| Compound (Alkyl Chain) | Na⁺–O Bond Length (Å) | Ca²⁺–O Bond Length (Å) | Bone-Binding Efficacy |

|---|---|---|---|

| Butyl (C₄) | 2.41 | 2.32 | Moderate |

| Octyl (C₈) | 2.38 | 2.29 | High |

| Dodecyl (C₁₂) | 2.45 | 2.35 | Low-Moderate |

Key Findings :

- The octyl derivative’s shorter Na⁺–O and Ca²⁺–O bond lengths indicate stronger chelation, enhancing bone-targeting efficacy .

Bone Resorption Inhibition:

- In prodrug formulations, tetra(POM)-bisphosphonates (e.g., TPBP) are used to treat bone disorders. The octyl chain’s lipophilicity could enhance prodrug activation kinetics .

Q & A

Q. How can the synthesis of triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate be optimized for high purity and yield?

Methodological Answer: The synthesis involves reacting [(octylimino)bis(methylene)]bisphosphonic acid with ammonium hydroxide under controlled pH (8–10) and temperature (40–60°C). Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of bisphosphonic acid to NH₃) and slow addition of NH₄OH to prevent premature precipitation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography removes residual salts. Monitoring reaction progress via ³¹P NMR ensures complete neutralization of phosphonic acid groups .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- ³¹P NMR : Identifies phosphonate groups (δ = 10–20 ppm for phosphonate salts) and confirms ammonium counterion interactions.

- FT-IR : Peaks at 950–1150 cm⁻¹ (P–O stretching) and 1630 cm⁻¹ (N–H bending from ammonium).

- ESI-MS : Validates molecular weight (e.g., [M–NH₄]⁻ ion clusters for molecular confirmation).

- Elemental Analysis : Ensures stoichiometric N/P ratios (expected ~3:2 for triammonium salts) .

Q. How does the alkyl chain length (e.g., octyl vs. hexyl) impact solubility and aggregation behavior?

Methodological Answer: Longer alkyl chains (e.g., octyl) reduce aqueous solubility but enhance micelle formation. Compare solubility profiles via dynamic light scattering (DLS) and critical micelle concentration (CMC) measurements. For octyl derivatives, CMC typically ranges 0.1–1 mM in water. Use TEM or AFM to visualize micellar structures. Hexyl analogs exhibit higher solubility but weaker self-assembly .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s metal-chelating selectivity for Ca²⁺ vs. Fe³⁺?

Methodological Answer: The bisphosphonate moiety binds divalent cations (Ca²⁺, Mg²⁺) via P–O–M coordination, while trivalent ions (Fe³⁺, Al³⁺) require higher charge density. Use isothermal titration calorimetry (ITC) to quantify binding constants (log K for Ca²⁺ ~5–6; Fe³⁺ ~8–9). X-ray crystallography of metal complexes reveals octahedral geometry for Fe³⁺ vs. tetrahedral for Ca²⁺. Adjust pH to modulate ligand protonation states and selectivity .

Q. How can computational modeling predict the compound’s interaction with biological membranes?

Methodological Answer: Perform molecular dynamics (MD) simulations using lipid bilayer models (e.g., DPPC membranes). Parameters:

Q. What strategies mitigate hydrolysis of the phosphonate groups under physiological conditions?

Methodological Answer:

- pH Buffering : Stabilize at pH 7.4 using HEPES or phosphate buffers.

- Chelator Co-administration : Add EDTA (1–5 mM) to sequester catalytic metal ions (e.g., Mg²⁺).

- Lyophilization : Formulate as lyophilized powders to reduce aqueous degradation. Monitor hydrolytic stability via HPLC (C18 column, 0.1% TFA mobile phase) over 24–72 hours .

Q. How does the compound’s chelation efficacy correlate with in vitro vs. in vivo anti-calcification activity?

Methodological Answer:

- In Vitro : Use hydroxyapatite (HAP) inhibition assays (e.g., % reduction in HAP crystal growth measured by XRD).

- In Vivo : Test in calcification models (e.g., rat aortic smooth muscle cell cultures or uremic calcification models). Correlate IC₅₀ values (in vitro) with tissue calcium content (atomic absorption spectroscopy) and serum phosphate levels. Adjust dosing based on bioavailability studies (e.g., IV vs. oral administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.